2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]ACETAMIDE
Description
2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a bromophenyl group, a pyrimidinylthio moiety, and a difluoromethoxyphenylacetamide group
Properties
IUPAC Name |
2-[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl-N-[3-chloro-4-(difluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrClF2N3O2S/c20-12-3-1-11(2-4-12)15-7-8-24-19(26-15)29-10-17(27)25-13-5-6-16(14(21)9-13)28-18(22)23/h1-9,18H,10H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXQFRBEOBVKMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)SCC(=O)NC3=CC(=C(C=C3)OC(F)F)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrClF2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
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Formation of the Pyrimidinylthio Intermediate: : The initial step involves the synthesis of the pyrimidinylthio intermediate. This can be achieved by reacting 4-bromophenylamine with 2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
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Coupling with Chloro-difluoromethoxyphenylacetamide: : The pyrimidinylthio intermediate is then coupled with 3-chloro-4-(difluoromethoxy)phenylacetamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). This step is usually performed in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Large-scale production would require careful control of reaction conditions, purification steps, and waste management to ensure cost-effectiveness and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
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Substitution Reactions: : The bromophenyl and chloro groups in the compound make it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
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Oxidation and Reduction: : The compound can be oxidized or reduced under appropriate conditions. For example, oxidation can be achieved using reagents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
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Coupling Reactions: : The presence of aromatic rings allows for coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the aromatic rings, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]ACETAMIDE has several scientific research applications:
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Medicinal Chemistry: : The compound’s unique structure makes it a potential candidate for drug development. It has been studied for its antimicrobial and anticancer properties, showing promising activity against various pathogens and cancer cell lines .
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Biological Research: : In biological studies, the compound has been used to investigate cellular pathways and molecular targets. Its ability to interact with specific proteins and enzymes makes it valuable for studying biochemical processes .
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Industrial Applications: : The compound’s reactivity and stability make it suitable for use in industrial processes, such as the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific active sites, inhibiting or modulating the activity of these targets. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
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N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: : This compound shares the bromophenyl and chloroacetamide moieties but differs in the presence of a thiazole ring instead of a pyrimidine ring .
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4-(4-Bromophenyl)-thiazol-2-amine: : Similar in structure, this compound contains a thiazole ring and is known for its antimicrobial activity .
Uniqueness
2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]ACETAMIDE is unique due to the combination of its structural elements, which confer distinct chemical reactivity and biological activity. The presence of both pyrimidine and difluoromethoxy groups enhances its potential for diverse applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
